molecular formula C33H21F13NO5PS B14761898 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide

Cat. No.: B14761898
M. Wt: 821.5 g/mol
InChI Key: JXWBRQBXQPQKLV-UHFFFAOYSA-N
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Description

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is a complex organic compound with a unique structure that includes multiple fluorine atoms and a phosphapentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide involves multiple steps, including the formation of the phosphapentacyclic core and the introduction of the trifluoromethanesulfonamide group. The reaction conditions typically involve the use of strong bases, such as potassium tert-butoxide, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

    Biology: It may be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound has a similar trifluoromethanesulfonamide group but lacks the complex phosphapentacyclic structure.

    N-Phenyl-bis(trifluoromethanesulfonimide): Another related compound with similar functional groups but different overall structure.

Uniqueness

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide is unique due to its intricate structure, which includes multiple fluorine atoms and a phosphapentacyclic framework

Properties

Molecular Formula

C33H21F13NO5PS

Molecular Weight

821.5 g/mol

IUPAC Name

1,1,1-trifluoro-N-[13-oxo-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]methanesulfonamide

InChI

InChI=1S/C33H21F13NO5PS/c34-21-19(22(35)26(39)29(42)25(21)38)15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(20-23(36)27(40)30(43)28(41)24(20)37)32(18)52-53(48,51-31(15)17)47-54(49,50)33(44,45)46/h9-11,13H,1-8H2,(H,47,48)

InChI Key

JXWBRQBXQPQKLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C=C(C3=C2C4=C5CCCCC5=CC(=C4OP(=O)(O3)NS(=O)(=O)C(F)(F)F)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F

Origin of Product

United States

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